
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C7H14BrF2O3P . This compound is characterized by the presence of a bromodifluoromethyl group attached to a phosphonic acid moiety, which is further esterified with two isopropyl groups. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester typically involves the reaction of bromodifluoromethylphosphonic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Analyse Chemischer Reaktionen
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The bromodifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include water or methanol for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include phosphonic acids, substituted derivatives, and oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being explored for their potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phosphonic acid moiety can also interact with metal ions and other cofactors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (dibromofluoromethyl)-, bis(1-methylethyl) ester: This compound has two bromine atoms instead of one, leading to different reactivity and applications.
Phosphonic acid, bis(1-methylethyl) ester: Lacks the bromodifluoromethyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its bromodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
65094-24-8 |
|---|---|
Molekularformel |
C7H14BrF2O3P |
Molekulargewicht |
295.06 g/mol |
IUPAC-Name |
2-[[bromo(difluoro)methyl]-propan-2-yloxyphosphoryl]oxypropane |
InChI |
InChI=1S/C7H14BrF2O3P/c1-5(2)12-14(11,7(8,9)10)13-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
OGCQRYPCAKIVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(F)(F)Br)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


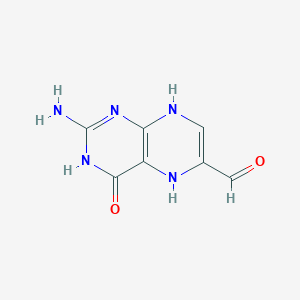
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
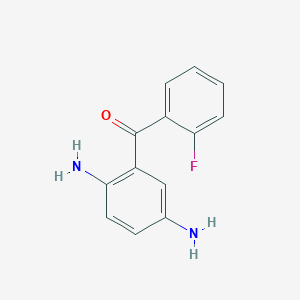

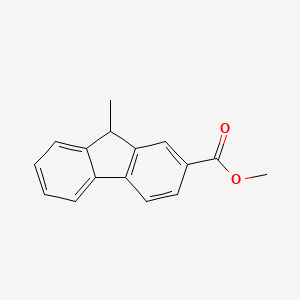
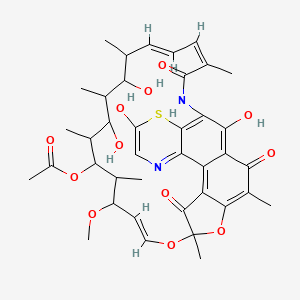
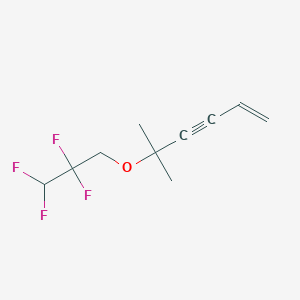
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)


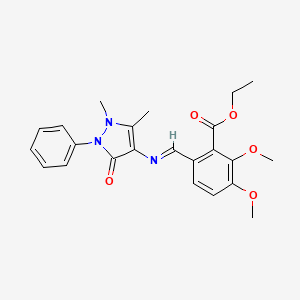

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
